molecular formula C11H8BrNO B13589797 1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile

1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B13589797
M. Wt: 250.09 g/mol
InChI Key: UWSYYIQUVHICFY-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound characterized by a bromophenyl group attached to a cyclobutane ring with a ketone and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile typically involves multistep organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile
  • 1-(2-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile
  • 1-(2-Iodophenyl)-3-oxocyclobutane-1-carbonitrile

Uniqueness

1-(2-Bromophenyl)-3-oxocyclobutane-1-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

1-(2-bromophenyl)-3-oxocyclobutane-1-carbonitrile

InChI

InChI=1S/C11H8BrNO/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11/h1-4H,5-6H2

InChI Key

UWSYYIQUVHICFY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC=CC=C2Br

Origin of Product

United States

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